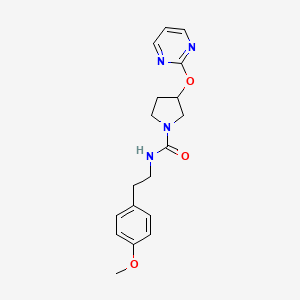

![molecular formula C16H19N5O3 B2884276 N-(3-羟丙基)-4-氧代-8-(对甲苯基)-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺 CAS No. 946310-79-8](/img/structure/B2884276.png)

N-(3-羟丙基)-4-氧代-8-(对甲苯基)-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. For instance, 2,4,6-Tricyano-1,3,5-triazine is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides . The synthesis can be achieved via one-step condensation reactions under high pressure .Molecular Structure Analysis

The structure of triazoles was identified as orthorhombic belonging to space group P 2 1 2 1 2 1 . The pressure–temperature conditions of the phase boundary, as well as the melting line have been established .Chemical Reactions Analysis

The chemical transformation of the triazole crystal was studied between 4 and 10 GPa at temperatures ranging from 550 to 300 K . X-ray and spectroscopic examination of the reaction products revealed a crystalline phase that could be assigned to a layered carbon nitride containing linked s-triazine rings along with amorphous material .科学研究应用

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising therapeutic agents for cancer treatment, as they can selectively target tumor cells . The compound has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, indicating its potential as an anti-cancer agent .

Antimetabolite Activity

As a purine analogue, this compound exhibits properties of antimetabolites, interfering with purine biosynthesis. This activity is beneficial in the treatment of diseases where cell proliferation is a factor, such as psoriasis, rheumatoid arthritis, and certain types of cancer .

Antitrypanosomal Activity

The structural class to which this compound belongs has shown significant antitrypanosomal activity. This makes it a candidate for the development of treatments against Trypanosoma species, which cause diseases like sleeping sickness and Chagas disease .

Antischistosomal Activity

Schistosomiasis is a disease caused by parasitic worms, and compounds within this chemical class have demonstrated antischistosomal activity. This suggests that the compound could be used to develop new schistosomiasis treatments .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, which could make it useful in the design of drugs targeting specific biochemical pathways. For instance, it could serve as a lead compound for the development of HMG-CoA reductase inhibitors, COX-2 selective inhibitors, or AMP phosphodiesterase inhibitors .

Antimicrobial and Antianxiety Properties

Research indicates that derivatives of this compound class possess antimicrobial properties, which could be harnessed to fight bacterial infections. Additionally, some derivatives have been reported to exhibit antianxiety effects, suggesting potential applications in the treatment of anxiety disorders .

作用机制

Target of Action

It’s known that similar compounds with indole and triazine moieties have shown high affinity to multiple receptors . These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as those containing triazole and triazine moieties, have been utilized in the construction of star-shaped tristriazolotriazine derivatives . These derivatives have shown thermally activated delayed fluorescence (TADF) activities and aggregation-induced emission enhancement (AIEE) properties .

Biochemical Pathways

For instance, indole derivatives have been found to be involved in a wide range of biological activities, indicating their interaction with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as those containing triazole and triazine moieties, have been studied . These studies often focus on the compound’s stability, solubility, and bioavailability.

Result of Action

Similar compounds have shown a range of biological activities, indicating that they can have diverse molecular and cellular effects .

未来方向

属性

IUPAC Name |

N-(3-hydroxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-11-3-5-12(6-4-11)20-8-9-21-15(24)13(18-19-16(20)21)14(23)17-7-2-10-22/h3-6,22H,2,7-10H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIXCJZQAYFGKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide](/img/structure/B2884193.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2884194.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2884199.png)

![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)

![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2884207.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)

![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)

![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2884212.png)

![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)